H-Ala-Trp-Ala-OH

Overview

Description

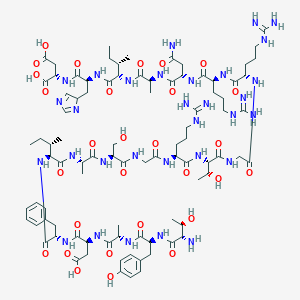

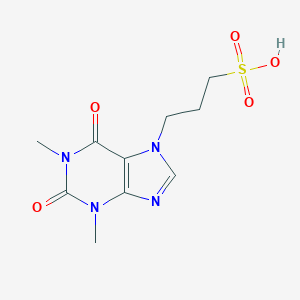

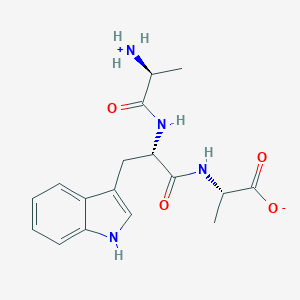

“H-Ala-Trp-Ala-OH” is a tripeptide composed of the amino acids alanine (Ala), tryptophan (Trp), and alanine (Ala) in that order . It is a synthetic compound .

Synthesis Analysis

The synthesis of peptides like “H-Ala-Trp-Ala-OH” often involves the use of protected amino acids to prevent unwanted reactions . The amino and carboxyl groups are protected during synthesis to ensure the correct sequence of amino acids . The specific synthesis process for “H-Ala-Trp-Ala-OH” is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of “H-Ala-Trp-Ala-OH” is C14H17N3O3 . Its molecular weight is 275.31 . More detailed structural analysis like bond lengths, angles, and 3D structure are not provided in the available resources.Physical And Chemical Properties Analysis

“H-Ala-Trp-Ala-OH” is a solid at 20 degrees Celsius . It has a specific rotation [a]20/D of +14.0 to +16.0 deg (C=2, H2O) . It is almost transparent in water .Scientific Research Applications

Peptide Architectures

The peptide “H-Ala-Trp-Ala-OH” can be used in the creation of new peptide architectures. This is achieved through a process known as C–H activation stapling between tryptophan and phenylalanine or tyrosine residues . This synthetic strategy allows for the preparation of unique constrained peptides, which have a covalent bond between tryptophan and phenylalanine or tyrosine residues .

Therapeutic Applications

Peptides like “H-Ala-Trp-Ala-OH” are attracting great attention as therapeutics. They combine the high selectivity, potency, and low toxicity of biologics with advantages such as the conformational restrictions and the reduced costs characteristic of small molecular entities . However, their use as drugs is often limited by their poor pharmacokinetic features .

Stapled Peptides

“H-Ala-Trp-Ala-OH” can be used in the creation of stapled peptides. These peptides have a covalent bond between tryptophan and phenylalanine or tyrosine residues, which helps to limit their conformational freedom and increase their metabolic stability . This makes them more effective as therapeutic agents .

Peptide Synthesis

Pseudoprolines, which are derivatives of serine, threonine, or cysteine amino acids, are used in peptide synthesis. They are usually practiced when a peptide sequence is readily aggregating during synthesis due to their ability to disrupt secondary structure formation . “H-Ala-Trp-Ala-OH” can be used in this context .

Exocytosis Research

“H-Ala-Trp-Ala-OH” can be used in research related to exocytosis, a process by which cells transport and release compounds . This peptide can be used to study the role of metalloendoprotease in exocytosis, particularly in mast cells and adrenal chromaffin cells .

Antioxidant Peptides

“H-Ala-Trp-Ala-OH” can be used in the development of antioxidant peptides. These peptides are collected from an egg-derived proteins database, and their binding ability to the Keap1 ligand is investigated by molecular docking . This research has applications in food science .

Mechanism of Action

Target of Action

A related dipeptide, h-ala-trp-oh, is known to be a non-competitive inhibitor ofangiotensin-1 converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Mode of Action

Based on the known action of h-ala-trp-oh, it can be inferred that h-ala-trp-ala-oh might interact with its target enzyme (like ace) and inhibit its activity . This inhibition could lead to changes in the physiological processes regulated by the target enzyme.

Pharmacokinetics

Peptides generally have poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium .

Result of Action

If it acts similarly to h-ala-trp-oh, its inhibition of ace could lead to a decrease in blood pressure and an alteration in fluid balance .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304231 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Trp-Ala-OH | |

CAS RN |

126310-63-2 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that H-Ala-Trp-Ala-OH can be completely hydrolyzed by Pronase E. What are the major degradation products observed when this peptide is subjected to oxidation by hydrogen peroxide?

A1: When H-Ala-Trp-Ala-OH is oxidized by hydrogen peroxide and subsequently hydrolyzed by Pronase E, the primary degradation products identified are oxindolylalanine (Oia) and N-formylkynurenine (NFK) []. Smaller amounts of kynurenine (Kyn), dioxindolylalanine (DiOia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), and 5-hydroxytryptophan (5-OH-Trp) are also detected []. This highlights the susceptibility of the tryptophan residue's pyrrole ring to oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)